molecular formula C24H31P B12869269 Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine

Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine

Cat. No.: B12869269
M. Wt: 350.5 g/mol
InChI Key: DTPVYBNGUNCCTM-UHFFFAOYSA-N
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Description

Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is a tertiary phosphine compound with the molecular formula C24H31P. It is used primarily as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. This compound is known for its ability to stabilize metal centers and facilitate various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine under controlled conditions. The reaction typically proceeds as follows:

    Preparation of Cyclohexylmagnesium Bromide: Cyclohexyl bromide is reacted with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.

    Reaction with Chlorodiphenylphosphine: The cyclohexylmagnesium bromide is then reacted with chlorodiphenylphosphine to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions, where the reagents are handled in bulk quantities under strict safety protocols to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

    Coordination: It forms coordination complexes with transition metals, which are crucial in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides and other nucleophiles are used.

    Coordination: Transition metals like palladium, platinum, and nickel are commonly used.

Major Products

    Phosphine Oxides: Formed through oxidation.

    Substituted Phosphines: Formed through substitution reactions.

    Metal Complexes: Formed through coordination with transition metals.

Scientific Research Applications

Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in catalytic processes, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

    Biology: Investigated for its potential in biochemical applications due to its ability to form stable complexes with metals.

    Medicine: Explored for its potential in drug development, particularly in the design of metal-based drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine exerts its effects involves the stabilization of metal centers in catalytic processes. The phosphine ligand donates electron density to the metal, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involved are primarily related to catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.

    Dicyclohexylphenylphosphine: Similar in structure but with different steric and electronic properties.

    Tricyclohexylphosphine: Known for its bulkier structure, affecting its coordination behavior.

Uniqueness

Cyclohexyl(4-cyclohexylphenyl)(phenyl)phosphine is unique due to its specific combination of cyclohexyl and phenyl groups, which provide a balance of steric bulk and electronic properties. This makes it particularly effective in stabilizing metal centers and facilitating catalytic processes.

Properties

Molecular Formula

C24H31P

Molecular Weight

350.5 g/mol

IUPAC Name

cyclohexyl-(4-cyclohexylphenyl)-phenylphosphane

InChI

InChI=1S/C24H31P/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h2,6-7,12-13,16-20,23H,1,3-5,8-11,14-15H2

InChI Key

DTPVYBNGUNCCTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)P(C3CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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